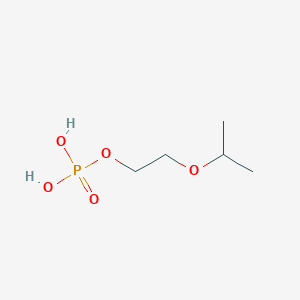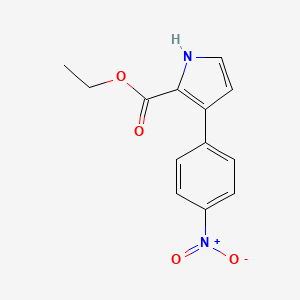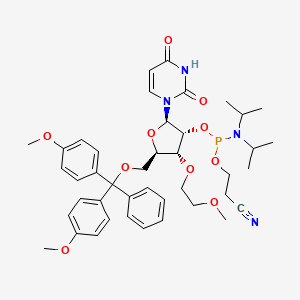
3'-O-MOE-U-2'-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-MOE-U-2’-phosphoramidite is a purine nucleoside analog. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential for various therapeutic and research applications. The modifications at the 2’ position of the ribose ring help increase oligonucleotide stability and improve resistance to nuclease activity in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-MOE-U-2’-phosphoramidite typically involves the modification of the ribose ring at the 2’ position with a methoxyethyl group. This modification is achieved through a series of chemical reactions, including protection and deprotection steps, to ensure the selective modification of the desired position . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 3’-O-MOE-U-2’-phosphoramidite involves large-scale synthesis using automated oligonucleotide synthesizers. These synthesizers perform sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos . The process is highly optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-MOE-U-2’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester to phosphate triester.
Reduction: Reduction of disulfide bonds in the presence of reducing agents.
Substitution: Nucleophilic substitution reactions at the phosphorous center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and nucleophiles like amines . The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with enhanced stability and resistance to nuclease degradation .
Wissenschaftliche Forschungsanwendungen
3’-O-MOE-U-2’-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Wirkmechanismus
The mechanism of action of 3’-O-MOE-U-2’-phosphoramidite involves its incorporation into oligonucleotides, which then interact with target nucleic acids. The methoxyethyl modification at the 2’ position enhances the stability and binding affinity of the oligonucleotides, allowing them to effectively inhibit gene expression or modulate splicing . The molecular targets include mRNA and other nucleic acid sequences involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-O-methyluridine phosphoramidite
- 2’-fluoro-uridine phosphoramidite
- 2’-O-methoxyethyladenosine phosphoramidite
Uniqueness
3’-O-MOE-U-2’-phosphoramidite is unique due to its methoxyethyl modification at the 2’ position, which provides enhanced nuclease resistance and improved hybridization affinity compared to other similar compounds . This makes it particularly suitable for therapeutic applications where stability and efficacy are critical.
Eigenschaften
Molekularformel |
C42H53N4O10P |
|---|---|
Molekulargewicht |
804.9 g/mol |
IUPAC-Name |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-39-38(52-27-26-49-5)36(55-40(39)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38-,39-,40-,57?/m1/s1 |
InChI-Schlüssel |
PLEHGFZYTQKEHC-UAQIPLLRSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




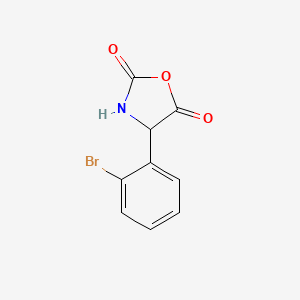
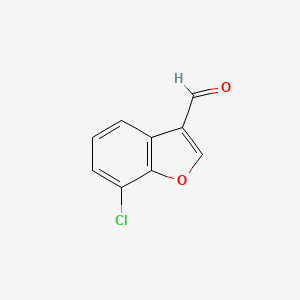
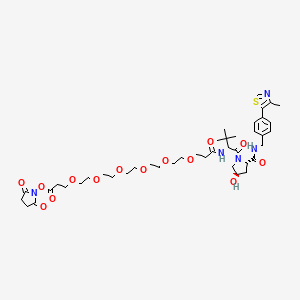
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)

![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)


